N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethoxybenzamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethoxybenzamide is a benzamide derivative featuring a dimethylamino phenyl group, a phenyl-substituted piperazine ring, and a 4-ethoxybenzamide moiety.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O2/c1-4-35-27-16-12-24(13-17-27)29(34)30-22-28(23-10-14-25(15-11-23)31(2)3)33-20-18-32(19-21-33)26-8-6-5-7-9-26/h5-17,28H,4,18-22H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOKQSQTWYDGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and reactivity can be contextualized through comparisons with analogs differing in substituents on the piperazine ring, benzamide core, or auxiliary functional groups. Below is a detailed analysis:
Piperazine Ring Modifications
- The methoxy group on the benzamide may decrease lipophilicity compared to the ethoxy group in the target compound, impacting membrane permeability .
- N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide (): Incorporates a 4-fluorophenylpiperazine, enhancing electronic interactions with receptors (e.g., serotonin or dopamine receptors). Fluorine atoms on the benzamide may improve metabolic stability but reduce solubility .
Benzamide Substituent Variations
- 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide (): Substitutes the ethoxy group with a tert-butyl group, significantly increasing hydrophobicity. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluorobenzamide (): Features a fluoro substituent, which may enhance binding affinity to enzymes like kinases or proteases through halogen bonding .
Functional Group Replacements
- N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-fluorobenzene-1-sulfonamide (): Replaces benzamide with a sulfonamide, altering hydrogen-bonding capacity and acidity. Sulfonamides often exhibit antimicrobial or diuretic activity, suggesting divergent biological roles compared to benzamides .
Research Findings and Mechanistic Insights
- Receptor Interactions: The phenylpiperazine moiety is associated with affinity for serotonin (5-HT) and dopamine receptors, as seen in analogs like N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide, which showed binding to 5-HT₁A receptors in molecular docking studies .
- Solubility and Bioavailability: Ethoxy and methoxy groups balance lipophilicity and solubility. For example, N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide has lower logP than the target compound, suggesting improved aqueous solubility .
- Metabolic Stability : Fluorine substituents (e.g., in and ) may reduce oxidative metabolism, extending half-life .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethoxybenzamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dimethylamino group, a phenylpiperazine moiety, and an ethoxybenzamide structure, which contributes to its unique biological properties. The molecular formula is , and its IUPAC name is N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethoxybenzenesulfonamide.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific receptors and enzymes , leading to diverse biological effects. For instance, studies have indicated that compounds with similar structures may inhibit tubulin polymerization, affecting cell division and potentially leading to apoptosis in cancer cells .
Anticancer Activity
Research has shown that this compound exhibits cytotoxic properties against several cancer cell lines. A notable study demonstrated its effectiveness against human lung carcinoma (A549) and cervix carcinoma (HeLa) cells, where it exhibited selective toxicity, sparing non-tumor cells . The mechanism was linked to the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
Enzyme Interaction
The compound has also been investigated for its potential to interact with various enzymes. For example, it may serve as an inhibitor for certain kinases , which play pivotal roles in signaling pathways related to cancer progression. Such interactions can lead to altered cellular signaling, promoting apoptosis or inhibiting proliferation in cancerous cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds that share structural similarities with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
